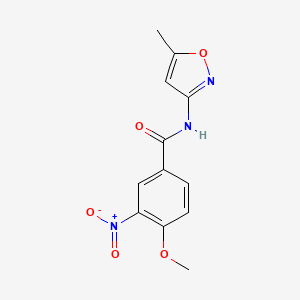

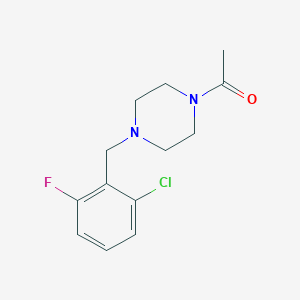

![molecular formula C12H11NO3S2 B5631609 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5631609.png)

4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that include thiophene derivatives, which are known for their diverse applications in material science, pharmaceuticals, and organic electronics. The specific structure of 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid suggests its potential utility in these fields due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategies like cross-Claisen condensation and reactions under microwave irradiation, which are adaptable for creating a wide range of thiophene-based compounds with specific functional groups (Mathieu et al., 2015; Davoodnia et al., 2009). These synthetic routes allow for the introduction of various substituents, enabling the design of molecules with desired properties.

Molecular Structure Analysis

Thiophene derivatives' molecular structures are crucial in determining their electronic and optical properties. Studies involving molecular and electronic structure analyses, such as AM1 and MNDO methods, help optimize the geometry of thiophene compounds for specific applications (Buemi, 1989). These analyses contribute to understanding the conformational dynamics and electronic transitions within these molecules.

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including cross-Claisen condensation and reactions under microwave irradiation, which lead to diverse thiophene-based structures (Mathieu et al., 2015; Davoodnia et al., 2009). These reactions are pivotal in tailoring the chemical properties of thiophene derivatives for specific functional applications.

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. X-ray diffraction analysis and spectroscopic studies provide insights into the crystal structure and physical state of these compounds, which are essential for their application in material science and organic electronics (Ji, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties, of thiophene derivatives are directly related to their structural features. Quantum chemical calculations and experimental studies help elucidate these properties, guiding the development of thiophene-based materials with desired chemical behaviors (Buemi, 1989).

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, does not provide specific safety or hazard information . They note that the buyer assumes responsibility to confirm product identity and/or purity . Therefore, proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name |

4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-6-7(2)18-11(9(6)12(15)16)13-10(14)8-4-3-5-17-8/h3-5H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDLCWADFMXRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

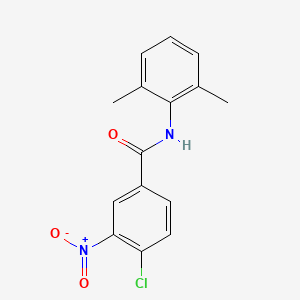

![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5631530.png)

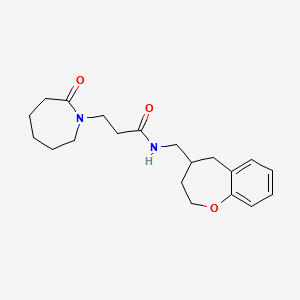

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5631537.png)

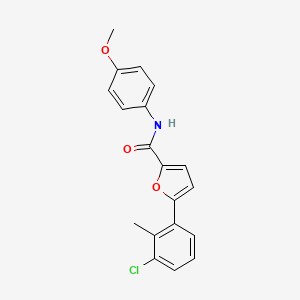

![N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5631544.png)

![1-(3-{[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5631552.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631576.png)

![3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5631578.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)

![5-acetyl-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5631589.png)

![(3S*,4R*)-4-methyl-1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidine-3,4-diol](/img/structure/B5631621.png)